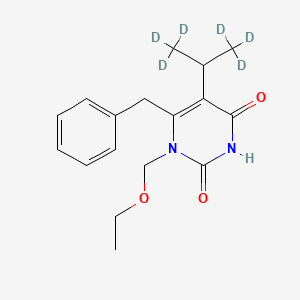
Emivirine Isopropyl-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emivirine Isopropyl-d6 is a labelled analogue of Emivirine, a non-nucleoside reverse transcriptase inhibitor. Emivirine was initially developed as an experimental agent for the treatment of HIV but did not show sufficient efficacy in human trials . This compound is used in scientific research, particularly in studies related to antiviral activities and drug development.
Preparation Methods
The synthesis of Emivirine Isopropyl-d6 involves the incorporation of deuterium atoms into the isopropyl group of Emivirine. One of the synthetic routes for Emivirine involves the use of 6-bromo-5-isopropyl-2,4-dimethoxypyrimidine as a starting compound . The reaction conditions typically include the use of reagents such as Grignard reagents, nucleophilic substitution, and cyclization reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Emivirine Isopropyl-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and nucleophiles.
Cyclization: Cyclization reactions are essential in forming the pyrimidine ring structure of Emivirine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are derivatives of Emivirine with modified functional groups.
Scientific Research Applications
Emivirine Isopropyl-d6 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules and in studying reaction mechanisms.
Biology: this compound is used in biological studies to understand its interaction with enzymes and proteins.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Emivirine Isopropyl-d6 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the replication of the virus by blocking the conversion of viral RNA into DNA . The molecular targets involved include the reverse transcriptase enzyme and the pathways associated with viral replication .
Comparison with Similar Compounds
Emivirine Isopropyl-d6 is compared with other non-nucleoside reverse transcriptase inhibitors such as:
- Nevirapine
- Efavirenz
- Delavirdine
These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to the incorporation of deuterium atoms, which can affect its metabolic stability and interaction with biological targets .
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
308.40 g/mol |
IUPAC Name |
6-benzyl-1-(ethoxymethyl)-5-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21)/i2D3,3D3 |
InChI Key |
MLILORUFDVLTSP-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(N(C(=O)NC1=O)COCC)CC2=CC=CC=C2)C([2H])([2H])[2H] |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



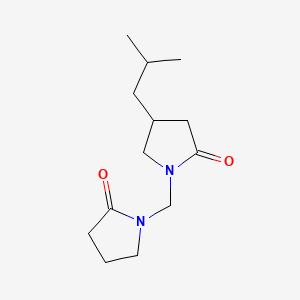

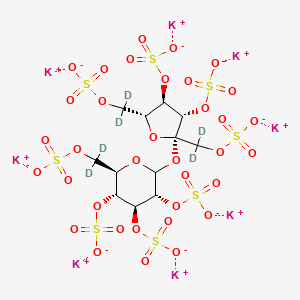
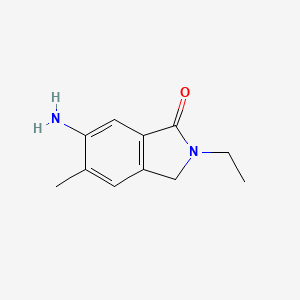
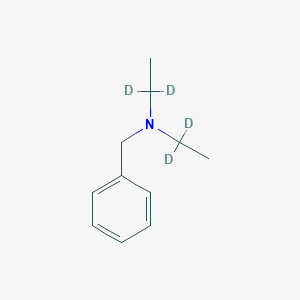


![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)
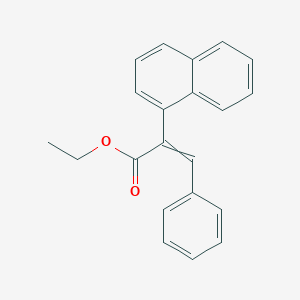
![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
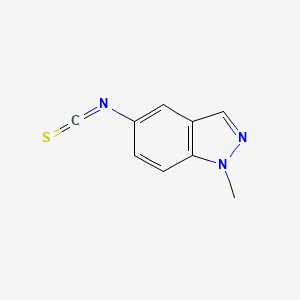
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
